molecular formula C11H17BrN2 B1292154 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine CAS No. 1017032-76-6

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine

Cat. No.: B1292154
CAS No.: 1017032-76-6
M. Wt: 257.17 g/mol
InChI Key: ZVXMXQSBTUIJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C11H17BrN2. It is characterized by the presence of a bromine atom attached to a benzene ring, along with butyl and methyl substituents on the nitrogen atoms of the diamine group. This compound is typically found as a white or slightly yellow crystalline solid and is soluble in organic solvents such as ethanol, benzene, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine involves the reaction of benzene-1,2-diamine with bromomethane and butyl bromide. The reaction typically occurs under controlled conditions with the presence of a base such as sodium hydroxide to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

Scientific Research Applications

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the diamine group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N1-methylbenzene-1,2-diamine
  • 4-Bromo-N1-ethyl-N1-methylbenzene-1,2-diamine
  • 4-Bromo-N1-propyl-N1-methylbenzene-1,2-diamine

Uniqueness

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine is unique due to the presence of both butyl and methyl groups on the nitrogen atoms, which can influence its reactivity and interactions compared to similar compounds with different alkyl substituents. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity .

Biological Activity

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine, also known as a brominated aromatic amine, is a compound of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇BrN₂
  • Molecular Weight : Approximately 229.12 g/mol
  • Structure : The compound features a bromine atom attached to a benzene ring, along with two amine groups, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It can interact with receptors involved in neurotransmission or cell signaling pathways, potentially affecting physiological responses.
  • Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of more complex molecules that may exhibit enhanced biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that various brominated amines can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in certain cancer cells through oxidative stress mechanisms. This property highlights its potential as an anticancer agent .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various brominated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound showed significant inhibition zones, suggesting potential applications in developing new antibiotics .
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that treatment with this compound led to reduced viability in several cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, indicating its potential as a chemotherapeutic agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeObserved Effect
This compoundAntimicrobialE. coli, S. aureusSignificant inhibition zones
3-Bromo-N1-cyclopropylbenzene-1,2-diamineCytotoxicityCancer cell linesInduction of apoptosis
5-Bromo-N-(4-fluorophenyl)-N-(methyl)anilineEnzyme inhibitionVarious enzymesReduced enzyme activity

Properties

IUPAC Name

4-bromo-1-N-butyl-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXMXQSBTUIJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.